molecular formula C20H18BNO2 B13146082 Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- CAS No. 402488-98-6

Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl-

Cat. No.: B13146082
CAS No.: 402488-98-6
M. Wt: 315.2 g/mol
InChI Key: SRFSYKWOBMDDLF-UHFFFAOYSA-N
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Description

Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boronic ester group attached to a benzenamine structure. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- typically involves the reaction of N,N-diphenylbenzenamine with a boronic acid derivative. One common method is the reaction of N,N-diphenylbenzenamine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. Its structure allows for the formation of stable intermediates, making it highly efficient in various synthetic applications .

Properties

CAS No.

402488-98-6

Molecular Formula

C20H18BNO2

Molecular Weight

315.2 g/mol

IUPAC Name

4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline

InChI

InChI=1S/C20H18BNO2/c1-3-7-18(8-4-1)22(19-9-5-2-6-10-19)20-13-11-17(12-14-20)21-23-15-16-24-21/h1-14H,15-16H2

InChI Key

SRFSYKWOBMDDLF-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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